[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine is a chemical compound characterized by the molecular formula and a molecular weight of approximately 224.26 g/mol. This compound is a derivative of both benzodiazole and pyridine, which are significant heterocyclic aromatic compounds known for their diverse applications in medicinal chemistry and materials science. The compound's IUPAC name is [6-(1H-benzimidazol-1-yl)pyridin-3-yl]methanamine, reflecting its structural components that include a benzodiazole ring fused to a pyridine ring and an amine group .
The compound can be sourced from various chemical suppliers, including BenchChem, which offers it for research purposes. It is classified under organic compounds, specifically as an amine due to the presence of the methanamine functional group. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry .
The synthesis of [6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine typically involves a condensation reaction between 2-aminopyridine and benzodiazole derivatives. This reaction is generally facilitated by heating under specific conditions to enhance yield and purity. A common approach includes using solvents and catalysts that promote the formation of the desired product while minimizing side reactions .
The reaction conditions often require elevated temperatures to drive the condensation process effectively. For instance, utilizing a continuous flow reactor can improve production efficiency in industrial settings, allowing for consistent quality control. Post-synthesis purification techniques such as recrystallization or chromatography are employed to isolate the compound in high purity .
The molecular structure of [6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine can be represented by its canonical SMILES notation: C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)CN
. The InChI key for this compound is MECNWPUYNNZCLT-UHFFFAOYSA-N
, which provides a unique identifier for its structure in databases like PubChem .
The compound features a complex arrangement of atoms where the benzodiazole and pyridine rings contribute to its aromatic character. The presence of nitrogen atoms within these rings enhances its potential for various interactions in biological systems.
[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on the reagents used. For oxidation, mild conditions are often sufficient, while reduction may require more stringent controls to prevent over-reduction. Substitution reactions typically necessitate anhydrous conditions to enhance yields .
The mechanism of action for [6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine is primarily related to its interactions within biological systems. The compound's structural features allow it to bind effectively with various biological targets, potentially leading to antimicrobial or anticancer activities. Research indicates that its mechanism may involve interference with cellular processes or enzyme functions, although detailed studies are ongoing to elucidate these pathways further .
[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine typically appears as a solid with a purity level around 95%. Its melting point and solubility characteristics are crucial for determining its suitability in various applications.
The compound exhibits stability under standard laboratory conditions but may react under specific environments (e.g., with strong oxidizing agents). Its reactivity profile makes it an interesting candidate for further exploration in synthetic chemistry and medicinal applications .
The potential applications of [6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine span several fields:
Ongoing research aims to explore its therapeutic potential further while investigating new synthetic routes that could enhance its efficacy or reduce production costs .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4